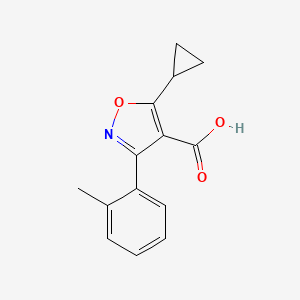
2-Amino-5-(pyrrolidin-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(pyrrolidin-1-yl)phenol is an organic compound featuring a phenol group substituted with an amino group and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(pyrrolidin-1-yl)phenol typically involves the reaction of 2-nitrophenol with pyrrolidine under reducing conditionsCommon reagents used in this synthesis include hydrogen gas with a palladium catalyst or other reducing agents like iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5-(pyrrolidin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives, depending on the conditions and reagents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various reduced forms depending on the extent of reduction.
Substitution: Amides, esters, or other substituted derivatives.
Applications De Recherche Scientifique
2-Amino-5-(pyrrolidin-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(pyrrolidin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and amino group can form hydrogen bonds and other interactions with the active sites of proteins, modulating their activity. This compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 2-Amino-4-(pyrrolidin-1-yl)phenol
- 2-Amino-6-(pyrrolidin-1-yl)phenol
- 2-Amino-5-(piperidin-1-yl)phenol
Comparison: 2-Amino-5-(pyrrolidin-1-yl)phenol is unique due to the specific positioning of the amino and pyrrolidine groups, which influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for drug development and other applications .
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-amino-5-pyrrolidin-1-ylphenol |
InChI |
InChI=1S/C10H14N2O/c11-9-4-3-8(7-10(9)13)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,11H2 |
Clé InChI |
TZZRNQPGHMRPLD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC(=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)







